1-((2-Phenylethyl)amino)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile
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Overview
Description
1-((2-Phenylethyl)amino)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C23H22N4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Phenylethyl)amino)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylethylamine with a suitable pyrido(1,2-A)benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-((2-Phenylethyl)amino)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-((2-Phenylethyl)amino)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Phenylethyl)amino)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-1-((2-phenylethyl)amino)pyrido(1,2-A)benzimidazole-4-carbonitrile
- 2-Allyl-3-methyl-1-((2-phenylethyl)amino)pyrido(1,2-A)benzimidazole-4-carbonitrile
- 3-Methyl-2-(4-methylbenzyl)-1-((2-phenylethyl)amino)pyrido(1,2-A)benzimidazole-4-carbonitrile
Uniqueness
1-((2-Phenylethyl)amino)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile is unique due to its specific structural features and the presence of the propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C23H22N4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(2-phenylethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H22N4/c1-2-8-18-15-22(25-14-13-17-9-4-3-5-10-17)27-21-12-7-6-11-20(21)26-23(27)19(18)16-24/h3-7,9-12,15,25H,2,8,13-14H2,1H3 |
InChI Key |
DRWWGZZCESIXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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